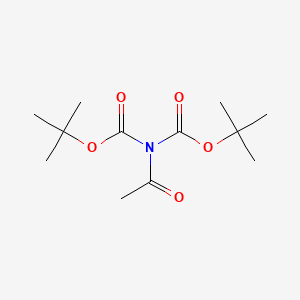
(Di-tert-butoxycarbonyl)acetylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Di-tert-butoxycarbonyl)acetylamine is an organic compound with the molecular formula C12H21NO5. It is a derivative of acetylamine, where the hydrogen atoms are replaced by tert-butoxycarbonyl groups. This compound is primarily used in organic synthesis, particularly in the protection of amine groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (Di-tert-butoxycarbonyl)acetylamine typically involves the reaction of tert-butoxycarbonyl-hydroxylamine with bromoacetic acid and sodium hydroxide. The process can be summarized as follows:
Step 1: tert-butoxycarbonyl-hydroxylamine is added to a solvent, followed by the addition of bromoacetic acid and sodium hydroxide to obtain tert-butoxycarbonyl aminooxyacetic acid.
Step 2: The resulting compound is then reacted with di-tert-butyl dicarbonate in the presence of a catalyst to form a mixture of bis-tert-butoxycarbonylaminoacetic acid and a byproduct.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves fewer steps and simpler post-treatment operations, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: (Di-tert-butoxycarbonyl)acetylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The tert-butoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are used for deprotection and substitution reactions.
Major Products: The major products formed from these reactions include various protected and deprotected amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: (Di-tert-butoxycarbonyl)acetylamine is widely used in organic synthesis as a protecting group for amines. It allows for selective reactions to occur without interference from the amine functional group .
Biology and Medicine: In biological and medical research, this compound is used in the synthesis of peptides and proteins. It helps in the protection of amino groups during peptide synthesis, ensuring the integrity of the peptide chain .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its role as a protecting group makes it valuable in the synthesis of complex organic molecules .
Mechanism of Action
The mechanism of action of (Di-tert-butoxycarbonyl)acetylamine involves the protection of amine groups through the formation of carbamate derivatives. The process can be summarized as follows:
Protection: The amine group attacks the carbonyl carbon of the di-tert-butyl dicarbonate, forming a tetrahedral intermediate.
Formation of Carbamate: The intermediate undergoes elimination to form the carbamate derivative, which protects the amine group from further reactions.
Deprotection: The carbamate can be removed using strong acids like trifluoroacetic acid, resulting in the release of the free amine
Comparison with Similar Compounds
Di-tert-butyl dicarbonate (Boc anhydride): Used for similar purposes in organic synthesis as a protecting group for amines.
Ethyl chloroformate: Another protecting group used in organic synthesis.
Dimethyl dicarbonate: Used in the protection of hydroxyl groups.
Uniqueness: (Di-tert-butoxycarbonyl)acetylamine is unique due to its specific structure, which provides stability and selectivity in protecting amine groups. Its ability to form stable carbamate derivatives makes it particularly valuable in peptide synthesis and other complex organic reactions .
Properties
IUPAC Name |
tert-butyl N-acetyl-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-8(14)13(9(15)17-11(2,3)4)10(16)18-12(5,6)7/h1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIWBSVVECUGGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201167811 |
Source


|
| Record name | Imidodicarbonic acid, 2-acetyl-, 1,3-bis(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201167811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1588441-36-4 |
Source


|
| Record name | Imidodicarbonic acid, 2-acetyl-, 1,3-bis(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1588441-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidodicarbonic acid, 2-acetyl-, 1,3-bis(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201167811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1320181.png)
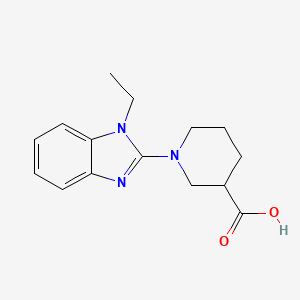
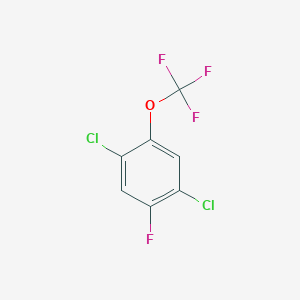
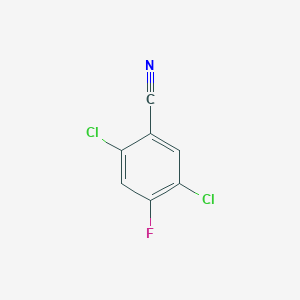
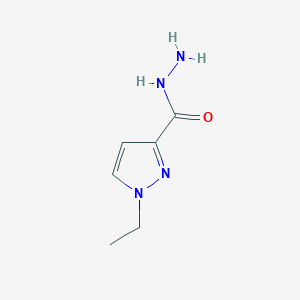
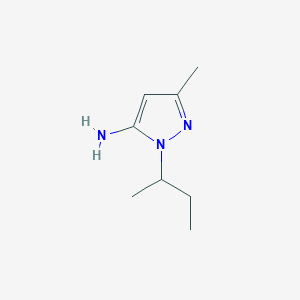

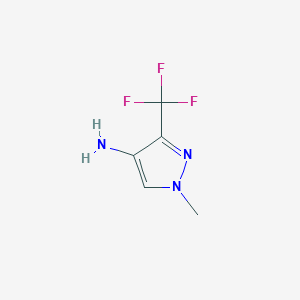
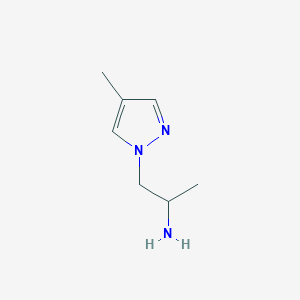
![1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine](/img/structure/B1320234.png)


![N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1320245.png)

